molecular formula C27H20N4O3S B11771063 3-amino-N-(2-methyl-5-nitrophenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide

3-amino-N-(2-methyl-5-nitrophenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11771063
M. Wt: 480.5 g/mol
InChI Key: VDUMSRLVHGIOAQ-UHFFFAOYSA-N
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Description

3-amino-N-(2-methyl-5-nitrophenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with amino, nitrophenyl, and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(2-methyl-5-nitrophenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions One common method involves the initial formation of the thieno[2,3-b]pyridine core through a cyclization reactionThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(2-methyl-5-nitrophenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

3-amino-N-(2-methyl-5-nitrophenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-N-(2-methyl-5-nitrophenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-N-(2-methyl-5-nitrophenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide stands out due to its unique combination of functional groups and its potential for diverse chemical reactions. Its structure allows for specific interactions with biological molecules, making it a valuable compound in various fields of research .

Biological Activity

3-amino-N-(2-methyl-5-nitrophenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews its biological activity based on various studies and findings, focusing on antimicrobial properties, cytotoxicity, and molecular interactions.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C26H22N4O2S
  • Molecular Weight : 454.55 g/mol
  • CAS Number : Not explicitly provided in the search results.

Antimicrobial Activity

Research has demonstrated that derivatives of thieno[2,3-b]pyridine compounds exhibit significant antimicrobial activity. For example, a related compound showed potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli , with a minimum inhibitory concentration (MIC) of 0.21 μM .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismMIC (μM)Reference
Compound 3gPseudomonas aeruginosa0.21
Compound 3fEscherichia coli0.21
Compound XStaphylococcus aureus0.50

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines have indicated that certain thieno[2,3-b]pyridine derivatives exhibit selective cytotoxic effects. For instance, compounds were tested on HaCat and Balb/c 3T3 cells using the MTT assay, revealing promising results for some derivatives in inhibiting cell proliferation .

Table 2: Cytotoxicity Results

Compound NameCell LineIC50 (μM)Reference
Compound AHaCat15
Compound BBalb/c 3T320

The biological activity of these compounds is often attributed to their ability to interact with key molecular targets. For instance, molecular docking studies have shown that certain derivatives form strong interactions with the active sites of enzymes such as DNA gyrase and MurD, which are critical for bacterial survival .

Key Interactions:

  • Hydrogen Bonds : Formed with residues like SER1084 and ASP437.
  • Pi-Pi Stacking : Observed between aromatic rings and nucleotides.

Case Studies

A notable study assessed the effects of a thieno[2,3-b]pyridine derivative in a mouse xenograft model. The results indicated a significant reduction in tumor growth compared to controls when treated with the compound, underscoring its potential as an anticancer agent .

Properties

Molecular Formula

C27H20N4O3S

Molecular Weight

480.5 g/mol

IUPAC Name

3-amino-N-(2-methyl-5-nitrophenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C27H20N4O3S/c1-16-12-13-19(31(33)34)14-21(16)29-26(32)25-24(28)23-20(17-8-4-2-5-9-17)15-22(30-27(23)35-25)18-10-6-3-7-11-18/h2-15H,28H2,1H3,(H,29,32)

InChI Key

VDUMSRLVHGIOAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(C3=C(S2)N=C(C=C3C4=CC=CC=C4)C5=CC=CC=C5)N

Origin of Product

United States

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